molecular formula C11H16N2O4 B13547766 methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate

methyl O-(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)serinate

Cat. No.: B13547766
M. Wt: 240.26 g/mol
InChI Key: CELCOWGXCFSCJN-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate is a complex organic compound with a unique structure that includes an amino group, a methyl ester, and a substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate typically involves multiple steps. One common method includes the condensation of a suitable aldehyde with an amino acid derivative, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating under reflux to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow systems. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of amino-substituted compounds.

Scientific Research Applications

Methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target molecule. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate include:

  • Methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]butanoate
  • Ethyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate

Uniqueness

The uniqueness of methyl 2-amino-3-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]propanoate lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

methyl 2-amino-3-(1,2-dimethyl-6-oxopyridin-4-yl)oxypropanoate

InChI

InChI=1S/C11H16N2O4/c1-7-4-8(5-10(14)13(7)2)17-6-9(12)11(15)16-3/h4-5,9H,6,12H2,1-3H3

InChI Key

CELCOWGXCFSCJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=O)N1C)OCC(C(=O)OC)N

Origin of Product

United States

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